![molecular formula C16H21BrN2O B2938784 (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2319807-92-4](/img/structure/B2938784.png)
(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be complex due to the presence of multiple functional groups. The bromophenyl group would contribute to the aromaticity of the molecule, while the cyclobutyl and 1,4-diazepan-1-yl groups would add cyclic and nitrogen-containing components, respectively .Chemical Reactions Analysis
The reactivity of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be influenced by its functional groups. The bromophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrogen in the 1,4-diazepan-1-yl group could participate in reactions involving nucleophilic attack .Scientific Research Applications
Antioxidant Properties and Synthesis
Research has demonstrated the synthesis and evaluation of antioxidant properties of various bromophenyl derivatives, highlighting their potential as effective antioxidants. For instance, the synthesis of bromophenol derivatives and their in vitro antioxidant activities were determined by analyzing their radical scavenging activities. These compounds showed promising antioxidant power, indicating their potential utility in combating oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial and Antitubercular Activity
Novel bromophenol derivatives have been synthesized and evaluated for their antimicrobial activity. The preparation of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling and their subsequent in vitro antibacterial and antifungal activity assessment is one such example. This research underscores the potential use of bromophenyl compounds in developing new antimicrobial agents (Reddy & Reddy, 2016).
Carbonic Anhydrase Inhibition
Several studies have focused on synthesizing bromophenols with carbonic anhydrase inhibitory properties. These compounds are explored for their therapeutic potential in treating conditions like glaucoma, epilepsy, and osteoporosis. The inhibition of human cytosolic carbonic anhydrase II by newly synthesized bromophenols indicates the utility of these compounds in medical chemistry and drug development (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Cancer Research
Compounds structurally related to (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone have been explored for their potential in cancer research. For example, naphthyridine derivatives were investigated for their anticancer activity in human melanoma cell lines, revealing that these compounds can induce apoptosis or necroptosis depending on their concentration. This research highlights the potential application of similar compounds in developing new cancer treatments (Kong, Lv, Yan, Chang, & Wang, 2018).
properties
IUPAC Name |
(3-bromophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-1-4-13(12-14)16(20)19-9-3-8-18(10-11-19)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPBBPVYDMWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.